N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(8-10-4-3-6-18-10)14-12(16)11(15)13-5-7-17-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVWBVWVJKZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylpropan-2-yl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under acidic or basic conditions.
Coupling with oxalamide: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different substituents replacing the methoxyethyl group.
Scientific Research Applications
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Differences and Implications
Substituent Effects on Bioactivity: Aromatic vs. Heterocyclic Groups: Compounds with aromatic N1-substituents (e.g., chlorophenyl, dimethoxybenzyl) exhibit antiviral or flavor-enhancing properties . The target compound’s furan group may confer unique binding to viral or taste receptors due to its electron-rich heterocycle. Methoxyethyl vs.
Solubility and Pharmacokinetics :
- Methoxyethyl and furanyl groups likely enhance aqueous solubility compared to purely aromatic analogs (e.g., S336), which rely on benzyl groups for lipophilicity .
- Isoindoline-dione derivatives (e.g., GMC-5) show reduced solubility but improved antimicrobial efficacy due to hydrophobic interactions .
Metabolic Stability :
- The FAO/WHO report () highlights that methoxybenzyl-containing oxalamides (e.g., S336) undergo rapid O-demethylation and glucuronidation, yielding safe metabolites . The target compound’s methoxyethyl group may follow similar pathways, minimizing toxicity risks.
Biological Activity
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Structure
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.33 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The furan ring and oxalamide group are believed to interact with various enzymes and receptors, potentially leading to inhibition or activation of key biological pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of furan have shown efficacy against various bacterial strains and fungi. The proposed mechanism involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of furan-based compounds, including those similar to this compound. These studies suggest that such compounds may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Interference with cell signaling pathways
Case Studies
- Tyrosinase Inhibition : A study on furan derivatives demonstrated that certain compounds effectively inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening agents .
- Cell Viability Assays : In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N1-(furan-2-yl)-N2-phenyloxalamide | Antimicrobial, Anticancer | Similar structure; broader activity range |
| N1-(furan-3-yl)-N2-morpholinoethyl oxalamide | Anticancer | Enhanced solubility |
| N1-(furan-4-yl)-N2-(4-methoxyphenyl)oxalamide | Tyrosinase inhibitor | Specific for skin-related applications |
Recent Studies
Recent literature has highlighted the diverse biological activities associated with furan-containing compounds. For example:
- A study published in 2020 demonstrated that certain furan derivatives inhibited tyrosinase activity significantly more than standard inhibitors like kojic acid .
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
Q & A
Q. Table 1. Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Coupling reagent | DCC/HOBt | 75% → 89% | |
| Solvent | Anhydrous DMF | 60% → 82% | |
| Temperature | 0°C → RT gradient | 70% → 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
